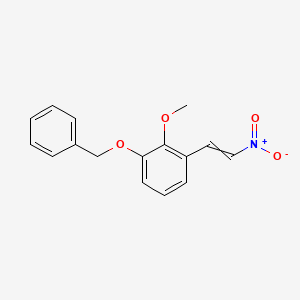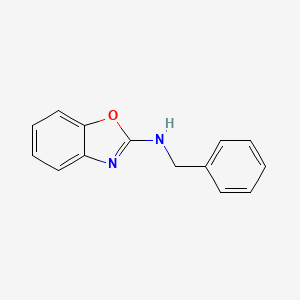![molecular formula C14H19N3OS B1618435 4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-47-3](/img/structure/B1618435.png)
4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS number 667414-47-3 . It has a molecular weight of 277.39 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3OS/c1-4-17-13 (15-16-14 (17)19)9-18-12-7-5-11 (6-8-12)10 (2)3/h5-8,10H,4,9H2,1-3H3, (H,16,19) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.39 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Protective Effects on Oxidative Stress
One study focused on the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, including derivatives similar to the compound , on ethanol-induced oxidative stress in mice. These compounds showed potential in ameliorating peroxidative injury in liver and brain tissues, suggesting their antioxidant capabilities and protective role against oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of novel 1,2,4-triazoles, demonstrating that these compounds exhibit moderate to good antimicrobial properties. This research highlights the potential use of triazole derivatives in combating microbial infections (Martin, 2020).
Structural Studies
Research into the structural properties of triazole derivatives, such as the study on 5-deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose, provides insights into the molecular configurations and intermolecular interactions of these compounds. These studies are crucial for understanding the reactivity and potential applications of triazole derivatives in various fields (Horton et al., 1997).
Anti-inflammatory and Molluscicidal Activities
Fused 1,2,4-triazoles have been synthesized and investigated for their anti-inflammatory and molluscicidal activities. These studies showcase the potential of triazole derivatives in developing new therapeutic agents with specific biological activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
Synthesis and Characterization
The synthesis and characterization of new triazole derivatives provide a foundation for further exploration of their chemical and biological properties. Studies such as the synthesis of certain mercapto- and aminopyrimidine derivatives as potential antimicrobial agents contribute to the ongoing development of novel compounds with potential applications in medicine and agriculture (El-kerdawy et al., 1990).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)9-18-12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDNIGKDWZYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359579 | |
| Record name | 4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667414-47-3 | |
| Record name | 4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



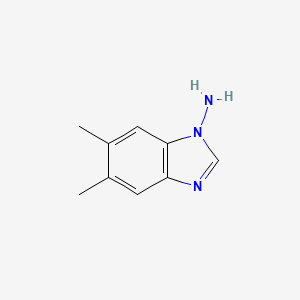
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
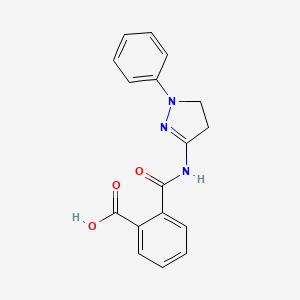

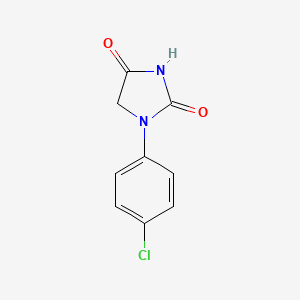
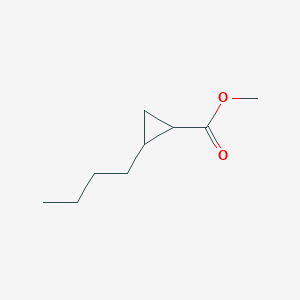
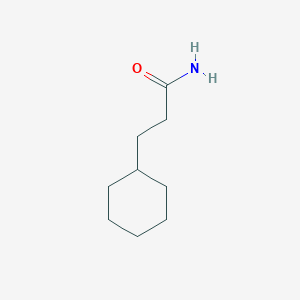
![4-[(4-Bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1618365.png)


